molecular formula C10H22N4O B14322088 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine CAS No. 105868-70-0

2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine

Cat. No.: B14322088
CAS No.: 105868-70-0
M. Wt: 214.31 g/mol
InChI Key: JXRAAUAWDGQPSW-UHFFFAOYSA-N
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Description

2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine is a chemical compound known for its unique structure and properties. It is a heterocyclic organic compound with a molecular formula of C10H23N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine typically involves the reaction of azocane with ethyl guanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial methods also focus on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in substituted derivatives with altered functional groups .

Scientific Research Applications

2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as hypertension and chronic pain.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the release of catecholamines, such as norepinephrine, by being transported across the sympathetic nerve membrane. Once inside the nerve, it is concentrated in transmitter vesicles, replacing norepinephrine and leading to a gradual depletion of norepinephrine stores. This action results in the inhibition of norepinephrine release in response to nerve signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit catecholamine release makes it valuable for research in neuropharmacology and related fields .

Properties

CAS No.

105868-70-0

Molecular Formula

C10H22N4O

Molecular Weight

214.31 g/mol

IUPAC Name

2-[2-(azocan-1-yl)ethyl]-1-hydroxyguanidine

InChI

InChI=1S/C10H22N4O/c11-10(13-15)12-6-9-14-7-4-2-1-3-5-8-14/h15H,1-9H2,(H3,11,12,13)

InChI Key

JXRAAUAWDGQPSW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CCN=C(N)NO

Origin of Product

United States

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